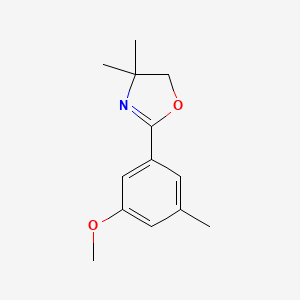
1,2-bis(9H-carbazol-1-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(9H-carbazol-1-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction conditions are often stringent, requiring high temperatures and the use of a large amount of catalyst. the Buchwald-Hartwig amination reaction, which is a palladium-catalyzed C-N coupling reaction, has also been employed for the synthesis of this compound. This method is preferred due to its milder reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes the following steps:
- Preparation of the carbazole precursor.
- Coupling reaction using a palladium catalyst.
- Purification of the product using column chromatography or recrystallization.
化学反应分析
Types of Reactions
1,2-bis(9H-carbazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carbazole-based quinones, dihydrocarbazole derivatives, and various substituted carbazole compounds.
科学研究应用
1,2-bis(9H-carbazol-1-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,2-bis(9H-carbazol-1-yl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic properties allow it to function as an efficient charge transport material.
相似化合物的比较
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
N-phenylcarbazole: Known for its use in organic semiconductors.
3,6-Di-tert-butylcarbazole: Used in the synthesis of polymers and materials science.
Uniqueness
1,2-bis(9H-carbazol-1-yl)-9H-carbazole stands out due to its unique structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological systems.
属性
CAS 编号 |
90650-76-3 |
|---|---|
分子式 |
C36H23N3 |
分子量 |
497.6 g/mol |
IUPAC 名称 |
1,2-bis(9H-carbazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C36H23N3/c1-4-16-30-21(9-1)25-12-7-14-27(34(25)37-30)24-19-20-28-23-11-3-6-18-32(23)39-36(28)33(24)29-15-8-13-26-22-10-2-5-17-31(22)38-35(26)29/h1-20,37-39H |
InChI 键 |
QBEGQPRKOHOTQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=C(C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC8=C7NC9=CC=CC=C89 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
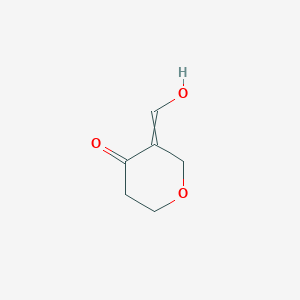
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
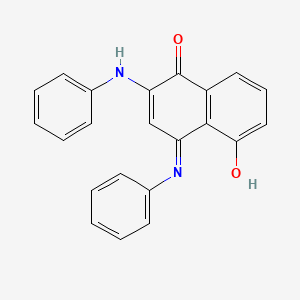
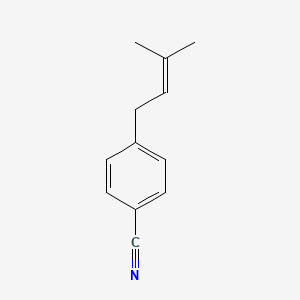




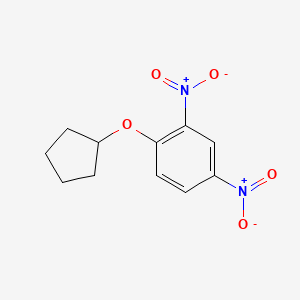
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
